molecular formula C12H12ClN3O2 B8244699 (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate

(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate

Cat. No.: B8244699
M. Wt: 265.69 g/mol
InChI Key: AAHILXLVCOKBTO-FNORWQNLSA-N
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Description

(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is a structurally complex acrylate derivative featuring a benzo[d][1,2,3]triazole core substituted with a chloro group at position 4 and a methyl group at position 1. The ethyl acrylate moiety is conjugated in the (E)-configuration, enhancing steric and electronic interactions.

Properties

IUPAC Name

ethyl (E)-3-(4-chloro-1-methylbenzotriazol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-10(17)7-5-8-4-6-9-12(11(8)13)14-15-16(9)2/h4-7H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHILXLVCOKBTO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C2=C(C=C1)N(N=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C2=C(C=C1)N(N=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

o-Phenylenediamine Derivatives

o-Phenylenediamine serves as the foundational precursor for constructing the triazole ring. Modifications at the 4- and 5-positions are achieved through sequential functionalization. For example, 4-chloro-5-nitro-o-phenylenediamine can be synthesized via nitration followed by chlorination, though direct methods using high-pressure reactions are also documented.

Acrylate Building Blocks

The acrylate moiety is typically introduced via Michael addition or cross-coupling reactions . Ethyl acrylate or its boronic ester derivatives are common reagents, with rhodium catalysts enabling stereoselective formation of the (E)-isomer.

Benzo[d] Triazole Core Formation

The triazole ring is synthesized through diazotization and cyclization, often under high-temperature or high-pressure conditions.

Diazotization-Cyclization Sequence

A representative pathway involves:

  • Diazotization : Treatment of 4-chloro-5-nitro-o-phenylenediamine with sodium nitrite under acidic conditions generates a diazonium intermediate.

  • Cyclization : Heating the diazonium salt at 240–260°C under 3.0–4.0 MPa pressure induces cyclization to form 4-chloro-1H-benzo[d]triazole .

Key Conditions :

  • Temperature: 240–260°C

  • Pressure: 3.0–4.0 MPa

  • Yield: 85–89%

Alternative Routes

Patent CN105237488A describes a one-step pressurized synthesis from o-phenylenediamine, sodium nitrite, and water, eliminating the need for acetic acid and reducing side reactions. This method achieves a yield of 89% under optimized conditions.

Regioselective Functionalization of the Triazole Core

Methylation at the 1-Position

Methylation is performed using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF):

4-Chloro-1H-benzo[d]triazole+MeIK2CO3,DMF4-Chloro-1-methyl-1H-benzo[d]triazole\text{4-Chloro-1H-benzo[d]triazole} + \text{MeI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Chloro-1-methyl-1H-benzo[d]triazole}

Reaction Time : 6–8 hours
Yield : >90%

Chlorination at the 4-Position

Traditional chlorination methods using sulfuryl chloride (SO₂Cl₂) are being replaced by electrochemical chlorination to mitigate corrosion and environmental hazards.

Electrochemical Method (CN103556174A) :

  • Electrolyte : Hydrochloric acid (HCl) in tetrahydrofuran (THF)

  • Current Density : 0.2–0.4 A/cm²

  • Yield : 92–95%

Comparative Table : Chlorination Methods

MethodReagentConditionsYieldByproducts
TraditionalSO₂Cl₂25°C, 12 h85%HCl, SO₂
ElectrochemicalHCl (electrolysis)0.4 A/cm², 2 h95%H₂ (negligible)

Installation of the Acrylate Moiety

The acrylate group is introduced via transition metal-catalyzed cross-coupling , ensuring retention of the (E)-configuration.

Rhodium-Catalyzed Michael Addition

Patent WO2016203400A1 details a rhodium-mediated coupling between 4-chloro-1-methyl-1H-benzo[d]triazol-5-ylboronic acid and ethyl acrylate :

Triazole-Boronic Acid+Ethyl AcrylateRh(cod)2BF4,Et3N(E)-Ethyl 3-(4-Chloro-1-Methyl-1H-Triazol-5-YL)Acrylate\text{Triazole-Boronic Acid} + \text{Ethyl Acrylate} \xrightarrow{\text{Rh(cod)}2\text{BF}4, \text{Et}_3\text{N}} \text{(E)-Ethyl 3-(4-Chloro-1-Methyl-1H-Triazol-5-YL)Acrylate}

Key Parameters :

  • Ligand: BINAP (for enantioselectivity)

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 88%

Wittig Reaction

An alternative approach employs a Wittig reagent to form the acrylate double bond:

Triazole Aldehyde+Ethyl (Triphenylphosphoranylidene)Acetate(E)-Acrylate\text{Triazole Aldehyde} + \text{Ethyl (Triphenylphosphoranylidene)Acetate} \rightarrow \text{(E)-Acrylate}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Yield: 78–82%

Purification and Isolation

Final purification involves acid-base extraction and distillation :

  • Acidification : Adjust pH to 5.0 with sulfuric acid to precipitate impurities.

  • Solvent Extraction : Use ethyl acetate to isolate the product.

  • Distillation : Purify under reduced pressure (15 mmHg), collecting the fraction at 202–204°C.

Purity : >99% (by HPLC)
Overall Yield : 72–75% (from o-phenylenediamine)

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Steps

StepMethodYieldAdvantages
Triazole FormationHigh-pressure89%Fewer side reactions
ChlorinationElectrochemical95%Eco-friendly, high atom economy
Acrylate CouplingRh-catalyzed88%Stereoselective, mild conditions

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides, thiols, or ethers.

Scientific Research Applications

(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate involves its interaction with specific molecular targets. The chloro-substituted benzo-triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its benzo[d][1,2,3]triazole core, which contrasts with other triazole variants (e.g., 1,2,4-triazoles or simpler 1,2,3-triazoles). Key structural comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzo[d][1,2,3]triazole 4-Cl, 1-Me, ethyl acrylate Acrylate, chloro, methyl
(E)-3-Bromo-4-... () 1,2,4-Triazole Bromo, 4-chlorophenyl, furan-2(5H)-one Schiff base, thioether
Ethyl 1-(3,4-dimethylphenyl)-... () 1,2,3-Triazole 3,4-Dimethylphenyl, methyl, carboxylate Carboxylate, aryl
Ethyl 2-[1-(3-methylbutyl)... () 1,2,3-Triazole Oxoacetate, phenyl, 3-methylbutyl Oxoacetate, alkyl
  • Substituent Effects : The chloro and methyl groups on the benzo-triazole may increase lipophilicity and steric hindrance, influencing solubility and reactivity relative to compounds with bromo or oxoacetate groups .

Crystallographic and Physical Properties

  • Target Compound: No crystallographic data is reported in the provided evidence. Structural insights may rely on computational methods like DFT, as noted for similar triazole derivatives .
  • Compound: Crystallizes in a monoclinic system (space group C2) with a density of 1.405 g/cm³, suggesting a tightly packed structure influenced by its bromo and thioether substituents .
  • Compound : Isomorphous with its 4-bromophenyl analogue, indicating consistent packing patterns despite substituent variations .

Biological Activity

(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

  • Chemical Name : (E)-ethyl 3-(4-chloro-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate
  • CAS Number : 1799976-50-3
  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.7 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that compounds similar to (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate exhibit promising anticancer properties. For instance, several studies have synthesized derivatives that showed significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (breast)<10
Compound BA549 (lung)8.49–62.84
Compound CHeLa (cervical)<10

These studies suggest that modifications to the triazole structure can enhance biological activity. The presence of the chloro substituent is believed to contribute positively to the compound's efficacy by influencing its interaction with cellular targets.

Antimicrobial Activity

In addition to anticancer properties, (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate has been evaluated for its antimicrobial potential. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

The minimum inhibitory concentration (MIC) values for related compounds are summarized below:

CompoundBacterial StrainMIC (µg/mL)
Compound DS. aureus8
Compound EE. coli16

These findings indicate that the triazole moiety may play a critical role in enhancing antimicrobial activity.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. Compounds derived from triazoles have shown varying degrees of antioxidant activity:

CompoundAssay TypeIC50 (µg/mL)
Compound FDPPH Scavenging<20
Compound GABTS Scavenging<15

These results highlight the potential of (E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate as a therapeutic agent in oxidative stress-related diseases.

Case Studies and Research Findings

A notable study synthesized a series of triazole derivatives and evaluated their biological activities in vitro. The results demonstrated that structural modifications significantly impacted both anticancer and antimicrobial activities. For example:

  • Study on Triazole Derivatives : This research involved synthesizing various derivatives and testing them against cancer cell lines such as MCF-7 and A549. The most active compounds had IC50 values below 10 µg/mL.

The study concluded that the incorporation of different substituents on the triazole ring could lead to enhanced biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (E)-ethyl acrylate derivatives containing benzotriazole moieties?

The synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of substituents via alkylation or arylation. For example, NaH and ethyl iodide are used for alkylation under anhydrous conditions in acetonitrile .
  • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups. Palladium catalysts like Pd(OAc)₂ and ligands such as tri-oo-tolylphosphine are critical for cross-coupling efficiency .
  • Step 3 : Hydrolysis or hydrogenation to modify ester groups. For instance, hydrogenation with Pd/C under H₂ converts acrylates to propanoates . Key Optimization : Reaction temperature (e.g., 80–95°C for coupling) and solvent polarity (DMF or EtOH) significantly influence yields .

Q. How can researchers validate the structural integrity of (E)-ethyl acrylate derivatives?

A combination of spectroscopic and chromatographic techniques is used:

  • ¹H/¹³C NMR : To confirm stereochemistry (e.g., J=15.9HzJ = 15.9 \, \text{Hz} for trans double bonds in acrylates) .
  • LC-MS : For molecular ion detection (m/zm/z values) and purity assessment (>95% UV purity) .
  • X-ray Crystallography : SHELXL software refines crystal structures, with RR factors <0.05 indicating high precision .

Q. What pharmacological activities are associated with benzotriazole-containing compounds?

Benzotriazole derivatives exhibit:

  • Antimicrobial Activity : Tested via MIC assays against bacterial/fungal strains .
  • Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like NRF2 .
  • Anti-inflammatory Properties : Evaluated using COX-2 inhibition assays in vitro .

Advanced Research Questions

Q. How can conflicting data in synthetic yields be resolved when scaling up reactions?

Contradictions often arise from:

  • Catalyst Loading : Suboptimal Pd catalyst ratios (e.g., 0.1 equiv. vs. 0.2 equiv.) reduce coupling efficiency .
  • Purification Methods : Flash chromatography (heptane/EtOAc gradients) vs. preparative HPLC impacts recovery rates . Mitigation : Design of Experiments (DoE) models optimize parameters like temperature and stoichiometry .

Q. What computational approaches are suitable for predicting the reactivity of (E)-ethyl acrylate derivatives?

Advanced methods include:

  • DFT Calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .
  • Docking Studies : Predict interactions with Keap1 or other protein targets using Glide or GOLD software .

Q. What challenges arise in crystallographic refinement of benzotriazole-acrylate hybrids?

Common issues:

  • Disorder in Crystal Lattices : Partial occupancy of substituents (e.g., chloro groups) complicates refinement .
  • Twinned Data : SHELXD/SHELXE resolve pseudo-merohedral twinning via iterative phasing . Best Practice : High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy .

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